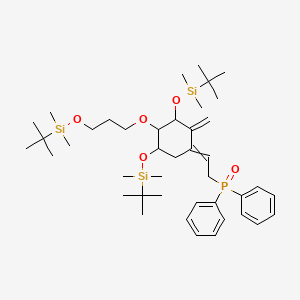

((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Description

The compound “((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide” (CAS 200636-54-0) is a highly specialized organophosphorus derivative with a molecular formula of C₄₂H₇₁O₅PSi₃ and a molecular weight of 771.24 g/mol . It features a cyclohexylidene core substituted with three tert-butyldimethylsilyl (TBS) ether groups, a methylene moiety, and a diphenylphosphine oxide side chain. The stereochemistry at the 3R,4R,5R positions is critical for its function as a key intermediate in synthesizing Eldecalcitol, a vitamin D analog used to treat osteoporosis . This compound is exclusively distributed by Caming Pharmaceutical Ltd. through Watson International Ltd., underscoring its niche application in pharmaceutical synthesis .

Properties

IUPAC Name |

3-[2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCWLTTWSBJXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71O5PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide (CAS: 1254276-84-0) is a phosphine oxide derivative notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 895.38 g/mol. The compound features a complex structure with multiple tert-butyldimethylsilyl ether groups that enhance its stability and solubility in organic solvents.

Structural Formula

Anticancer Properties

Research indicates that phosphine oxides possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific biological activity of this compound has not been extensively documented in primary literature but can be inferred from related compounds.

- Inhibition of Protein Synthesis : Phosphine oxides may interfere with protein synthesis pathways, potentially affecting oncogenic factors such as eIF4E, which is crucial for the initiation of translation in cancer cells .

- Reactive Oxygen Species (ROS) Production : Some phosphine oxides are known to induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

A review of available literature suggests several avenues of investigation into the biological activity of phosphine oxides:

- Cell Line Studies : In vitro studies have shown that phosphine oxide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a related study demonstrated significant inhibition of cell proliferation in breast cancer cell lines treated with structurally similar compounds .

- In Vivo Models : Animal models have been employed to assess the therapeutic potential of phosphine oxide derivatives. These studies typically evaluate tumor size reduction and survival rates following treatment with the compounds.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1254276-84-0 |

| Molecular Weight | 895.38 g/mol |

| Molecular Formula | C₅₂H₇₅O₅PSi₃ |

| Purity | 97% |

| Storage Conditions | Inert atmosphere; Store at -20°C |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The target compound’s structural uniqueness lies in its three TBS ether groups , which contrast with analogs such as:

- CAS 1254276-84-0 (C₅₂H₇₅O₅PSi₃, MW 895.38 g/mol): This analog replaces one TBS group with a bulkier tert-butyldiphenylsilyl (TBDPS) ether in the propoxy chain, increasing steric hindrance and hydrophobicity .

- CAS 81522-68-1 (C₃₃H₅₁O₃PSi₂, MW 582.90 g/mol): Lacks the third TBS group and the propoxy chain, resulting in reduced molecular complexity and lower steric demand .

Molecular Weight and Structural Complexity

The target compound’s higher molecular weight and branched silyl ether network enhance thermal stability and resistance to nucleophilic attack compared to simpler analogs .

Stereochemical Considerations

The 3R,4R,5R configuration in the target compound is critical for its role in stereoselective synthesis. In contrast, CAS 81522-68-1 exhibits a 3S,5R configuration , which may alter substrate binding in catalytic systems or biological activity .

Reactivity and Solubility

- Solubility: The TBS groups in the target compound improve solubility in nonpolar solvents (e.g., THF, DCM) compared to analogs with fewer silyl protections .

- Reactivity : The methylene group adjacent to the phosphine oxide enables conjugate addition reactions, a feature shared with CAS 1254276-84-0 but absent in CAS 81522-68-1 .

Research Findings

Lumping Strategy Considerations

While the lumping strategy groups structurally similar compounds (e.g., silyl ethers) for computational modeling , the target compound’s triple TBS substitution and stereochemistry distinguish it from simpler analogs in reaction pathways and pharmacokinetic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.